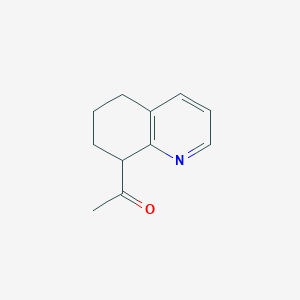
8-Acetyl-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Acetyl-5,6,7,8-tetrahydroquinoline is a chemical compound with the empirical formula C11H13NO and a molecular weight of 175.23 . It is a versatile ligand for CuI mediated room temperature C-N coupling reactions .
Molecular Structure Analysis
The InChI key of this compound is YCPXJTSSSPGZOE-UHFFFAOYSA-N . The exact molecular structure analysis is not available in the retrieved data.Chemical Reactions Analysis
This compound is used as a ligand in CuI mediated room temperature C-N coupling reactions . The detailed chemical reactions analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.107 g/mL at 25 °C and a refractive index n20/D of 1.568 . The boiling point is predicted to be 312.4±30.0 °C and the flash point is greater than 110℃ .科学的研究の応用
Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure forms of 8-substituted 5,6,7,8-tetrahydroquinolines, including (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, has been achieved through lipase-catalyzed kinetic acetylation. This process yields enantiomerically pure products with good chemical yields and allows for the synthesis of various substituted derivatives (Uenishi & Hamada, 2002).
Tetrahydroisoquinolines and Related Compounds
Tetrahydroisoquinolines, closely related to 8-Acetyl-5,6,7,8-tetrahydroquinoline, have been synthesized and characterized, showing potential for various applications. The synthesis involves cyclocondensation reactions and intramolecular Thorpe–Zeigler cyclization, leading to a range of derivatives. These compounds have been characterized by elemental and spectral analyses, and their crystal structures have been determined (Marae et al., 2021).
Dynamic Kinetic Resolution
A spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed using Candida antarctica Lipase B. This process resulted in significant yields of (R)-acetamide, derived from the racemic amine, demonstrating the potential for selective synthesis and resolution of chiral compounds (Crawford, Skerlj, & Bridger, 2007).
Catalytic Hydrogenation Methods
Catalytic hydrogenation has been employed to prepare amino-substituted 5,6,7,8-tetrahydroquinolines, providing a method for the synthesis of various derivatives. This method demonstrates moderate to good yields depending on the substituent's position, offering a versatile approach to the synthesis of these compounds (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Anticancer Activity and Antioxidant Properties
Certain derivatives of 5,6,7,8-tetrahydroquinolines have demonstrated moderate to strong anticancer activity against specific cancer cell lines, along with high antioxidant activity. This indicates their potential in pharmaceutical applications and as compounds of interest in the study of cancer and oxidative stress (Sayed et al., 2022).
Alzheimer's Disease Treatment Potential
5-Amino-5,6,7,8-tetrahydroquinolinones, similar in structure to this compound, were designed and synthesized as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment. These compounds have shown efficacy in vitro and in vivo, indicating their relevance in neurodegenerative disease research (Fink et al., 1995).
Antibiotic Applications
The structural similarity of this compound to other quinoline derivatives has implications in antibiotic research. For instance, 8-aminoquinoline therapy has shown promise against latent malaria, indicating the potential therapeutic applications of related compounds (Baird, 2019).
Safety and Hazards
特性
IUPAC Name |
1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXJTSSSPGZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146576-61-5 |
Source


|
| Record name | 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Fluorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682077.png)
![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide](/img/structure/B2682079.png)
![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682082.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2682084.png)
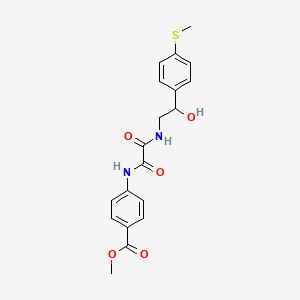
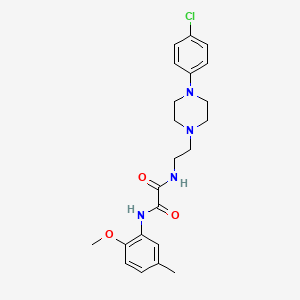
![1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2682088.png)
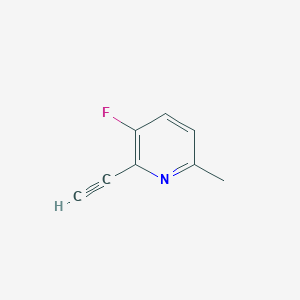

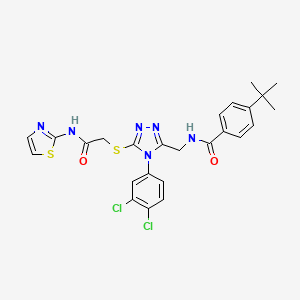

![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)